2-(4-chlorophenoxy)-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S2/c22-17-4-7-19(8-5-17)28-14-20(25)23-18-6-3-15-9-10-24(13-16(15)12-18)30(26,27)21-2-1-11-29-21/h1-8,11-12H,9-10,13-14H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSKRKHHTDXTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure suggests a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article reviews the current understanding of its biological activity based on available literature.
Chemical Structure
The compound features a tetrahydroisoquinoline core substituted with a thiophenesulfonyl group and a chlorophenoxy moiety. This structural diversity may contribute to its pharmacological properties.
Biological Activity Overview
The biological activities of the compound have been explored in several studies, focusing on its effects on various biological systems. Below are key findings related to its pharmacological properties:
Antitumor Activity
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Studies : In vitro studies demonstrated significant growth inhibition in breast cancer (MCF-7) and colon cancer (HT-29) cell lines at concentrations ranging from 10 to 50 µM.
Anti-inflammatory Properties
- Inhibition of Cytokine Production : The compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
- Research Findings : A study indicated that treatment with the compound resulted in a dose-dependent reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent.
Antimicrobial Activity
- Broad-Spectrum Efficacy : The compound has shown activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 5 to 20 µg/mL against various bacterial strains.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation. Research suggests that it may interact with specific receptors or enzymes that regulate these processes.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute (NCI) has evaluated various compounds similar to this structure for their antitumor activities. The compound's mechanism involves the inhibition of cell proliferation in several cancer types:
- In Vitro Studies : The compound has shown promising results in inhibiting the growth of human tumor cells. For instance, it was tested against a panel of approximately sixty cancer cell lines with notable efficacy observed in specific lines such as breast and lung cancer cells .
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, which is crucial for developing effective cancer therapies. The presence of the thiophene and isoquinoline moieties is believed to enhance its biological activity by interacting with cellular targets involved in cancer progression .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties:
- 5-Lipoxygenase Inhibition : Molecular docking studies indicate that this compound could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests its utility in treating conditions characterized by chronic inflammation .
- In Silico Evaluations : Computational models have been employed to predict the compound's interaction with various inflammatory mediators, supporting further investigation into its therapeutic potential .
Neuropharmacological Applications
The structural similarity of this compound to other neuroactive agents positions it as a candidate for neuropharmacological studies:
- CNS Activity : Compounds with tetrahydroisoquinoline structures have been associated with neuroprotective effects and modulation of neurotransmitter systems. This suggests that 2-(4-chlorophenoxy)-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide may exhibit similar properties .
- Potential for Treating Neurological Disorders : Given its chemical structure, there is potential for this compound to be explored in the context of treating disorders such as depression or anxiety, where modulation of neurotransmitter pathways is critical .
Case Studies and Research Findings
Several research initiatives have documented the effects and potential applications of this compound:
Preparation Methods
Preparation of N-tert-Butylthiophene-2-Sulfonamide
A foundational step involves reacting thiophene-2-sulfonyl chloride with tert-butylamine in anhydrous chloroform at 0°C, followed by gradual warming to room temperature. This yields N-tert-butylthiophene-2-sulfonamide in 94% yield after chromatography (hexane/ethyl acetate, 25:75). The reaction mechanism proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Chloroform |
| Temperature | 0°C → 20°C (reflux for 10 min) |
| Reagent Ratio | 1:3 (sulfonyl chloride:amine) |
| Purification | Column chromatography |
Construction of the Tetrahydroisoquinoline Core
The tetrahydroisoquinoline scaffold is synthesized via Bischler-Napieralski cyclization , a method widely employed for generating 1,2,3,4-tetrahydroisoquinolines.
Formation of Dihydroisoquinoline Intermediate
A nitro-substituted amide precursor undergoes cyclization in refluxing phosphorus oxychloride (POCl₃), forming a dihydroisoquinoline intermediate. For example, compound 42 (nitro-containing amide) is hydrogenolyzed to an amine, followed by reductive amination and cyclization to yield dihydroisoquinoline 44 .
Reduction to Tetrahydroisoquinoline
The dihydroisoquinoline intermediate is reduced using sodium borohydride (NaBH₄) in methanol, affording the racemic tetrahydroisoquinoline. This step ensures saturation of the heterocyclic ring, critical for subsequent functionalization.
Optimization Notes
- NaBH₄ is preferred over lithium aluminum hydride (LiAlH₄) due to milder conditions and higher functional group tolerance.
- Racemic mixtures are typical, though chiral resolutions may be employed for enantioselective synthesis.
Sulfonylation of the Tetrahydroisoquinoline
The thiophene-2-sulfonyl group is introduced at the 2-position of the tetrahydroisoquinoline via nucleophilic substitution.
Reaction Conditions
The tetrahydroisoquinoline amine is treated with thiophene-2-sulfonyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, ensuring high conversion rates.
Example Protocol
- Tetrahydroisoquinoline (1 equiv), thiophene-2-sulfonyl chloride (1.2 equiv), TEA (2 equiv) in DCM.
- Stir at 0°C for 1 hour, then warm to room temperature overnight.
- Purify via silica gel chromatography (DCM/methanol, 95:5).
Yield : 75–85% (typical for sulfonamide formation).
Acetamide Side Chain Introduction
The 7-amino group of the tetrahydroisoquinoline is acylated with 2-(4-chlorophenoxy)acetyl chloride to form the final acetamide.
Chloroacetylation
The amine is first reacted with chloroacetyl chloride in tetrahydrofuran (THF) at −78°C, followed by warming to −40°C. This forms the α-chloroamide intermediate.
Phenoxy Displacement
The chlorine atom is displaced by 4-chlorophenol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.
Reaction Summary
- Chloroacetylation :
- Phenoxy Substitution :
Overall Yield : 55–60% (two-step sequence).
Final Coupling and Purification
The sulfonylated tetrahydroisoquinoline and 2-(4-chlorophenoxy)acetamide are coupled via amide bond formation.
Amide Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DCM, the carboxylic acid of the acetamide reacts with the amine of the sulfonylated tetrahydroisoquinoline.
Conditions
- EDC (1.5 equiv), NHS (1.2 equiv), DCM, room temperature, 24 hours.
- Purify via preparative HPLC (C18 column, acetonitrile/water gradient).
Analytical Characterization
Critical spectroscopic data for the target compound include:
¹H NMR
Q & A
Q. Basic Structural Characterization
- NMR Spectroscopy : and NMR are critical for verifying the tetrahydroisoquinoline scaffold, sulfonyl group (δ ~3.5–4.0 ppm for SO-CH), and acetamide carbonyl (δ ~170 ppm) .
- HPLC-MS : Ensures purity (>95%) and confirms molecular weight via ESI+/ESI– ionization.
- FT-IR : Validates sulfonyl (S=O stretches at 1150–1350 cm) and amide (N–H bend at ~1550 cm) functionalities .
How should researchers design initial biological activity studies for this compound?
Q. Basic Biological Screening
- In Vitro Assays : Prioritize targets linked to structural analogs, such as:
- Neurological Receptors : Dopamine D2/D3 or serotonin 5-HT receptors (radioligand binding assays, IC determination) .
- Enzyme Inhibition : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates.
- Cytotoxicity Screening : Use MTT assays on HEK-293 or SH-SY5Y cell lines to rule out nonspecific toxicity .
What strategies optimize reaction yields and purity in large-scale synthesis?
Q. Advanced Synthesis Optimization
- Design of Experiments (DoE) : Apply fractional factorial designs to optimize variables (e.g., temperature, solvent polarity, catalyst loading). For example, sulfonylation efficiency improves at 0–5°C in THF vs. DCM .
- In-Line Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress and minimize byproducts .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling to reduce environmental impact .
How can conflicting data on biological activity (e.g., receptor selectivity) be resolved?
Q. Advanced Data Contradiction Analysis
- Comparative SAR Studies : Synthesize analogs (e.g., replacing thiophene sulfonyl with ethyl sulfonyl) to isolate structural contributors to activity .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses at D2 vs. 5-HT receptors. Validate with mutagenesis studies on key residues (e.g., Asp3.32 in GPCRs) .
- Orthogonal Assays : Confirm receptor binding with SPR (surface plasmon resonance) alongside radioligand assays to rule out assay-specific artifacts .
What methodologies elucidate the compound’s mechanism of action in neurological systems?
Q. Advanced Mechanistic Studies
- In Silico Dynamics : Run MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .
- Functional Assays : Measure cAMP accumulation (D2 receptor: Gi-coupled) or calcium flux (5-HT: Gq-coupled) in transfected CHO cells .
- Proteomics : Use SILAC (stable isotope labeling) to identify downstream signaling proteins modulated by the compound in neuronal cells .
How can solubility and bioavailability challenges be addressed in preclinical development?
Q. Advanced Physicochemical Optimization
- Salt Formation : Screen hydrochloride or mesylate salts to improve aqueous solubility (pH-solubility profiling) .
- Prodrug Design : Introduce ester or phosphate moieties to the acetamide group for enhanced intestinal absorption .
- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm) to prolong half-life and target CNS delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
